molecular formula C19H13Cl2N3O2 B2435311 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-68-9

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No. B2435311
CAS RN: 338402-68-9
M. Wt: 386.23
InChI Key: QRCXOIVDURCPLT-MDZDMXLPSA-N
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Description

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3O2 and its molecular weight is 386.23. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methods and Characterization : Research has shown that derivatives of dihydrofuran carbonitrile, which include methoxybenzoyl and methoxyphenyl groups, can be synthesized and analyzed using X-ray crystallography. These compounds exhibit properties like coordinated compliance of chloro-methyl and bromo-methyl exchange rules, making them significant in the field of synthetic organic chemistry (Rajni Swamy et al., 2020).

  • Structural and Optical Properties : Studies on derivatives of carbonitrile, such as 4H-pyrano[3,2-c]quinoline derivatives, have highlighted their structural and optical properties. These compounds form polycrystalline powders and nanocrystallites in thin films, with absorption parameters like molar extinction coefficient and electric dipole strength being analyzed (Zeyada et al., 2016).

  • Corrosion Inhibition : Certain pyranopyrazole derivatives, including compounds with a methoxyphenyl group, have been investigated for their efficacy in inhibiting corrosion of mild steel in acidic solutions. These studies involve understanding the adsorption behavior and the surface morphology of inhibited metal specimens (Yadav et al., 2016).

  • Antimicrobial and Anticancer Studies : Some carbonitrile derivatives exhibit potential as antimicrobial and anticancer agents. For example, studies on 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have shown significant activities against various bacterial strains and cancer cell lines (Sadeek et al., 2015).

  • Photovoltaic Applications : Research on derivatives such as 4H-pyrano[3,2-c]quinoline has also delved into their photovoltaic properties. These compounds are used in the fabrication of organic–inorganic photodiode devices, exhibiting properties like photoconductivity sensitivity and photocurrent to dark current ratio (Zeyada et al., 2016).

  • Molecular Docking and Theoretical Studies : Computational studies like DFT and molecular docking are utilized to understand the interaction of carbonitrile derivatives with biological targets. This aids in assessing their potential as therapeutic agents (Gaafary et al., 2021).

  • Antiviral Activity : Some analogues of carbonitrile compounds have been synthesized and tested for their antiviral activity against human rhinovirus serotypes, showing the potential for the development of new antiviral drugs (Mai et al., 1997).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-25-13-7-5-12(6-8-13)23-10-9-17-14(11-22)19(24-26-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCXOIVDURCPLT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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